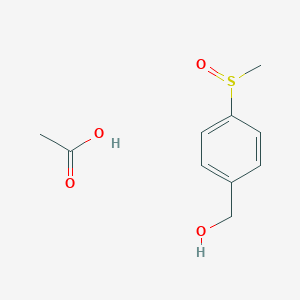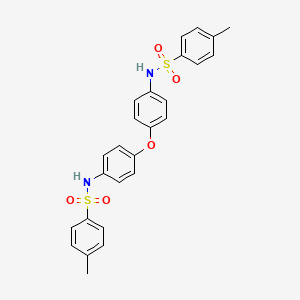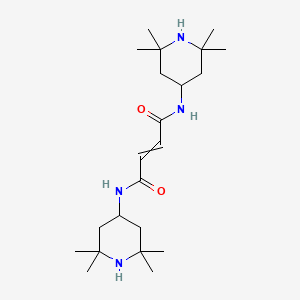
2-Butenediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two piperidinyl groups attached to a butenediamide backbone, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with a suitable butenediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperidinyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The piperidinyl groups play a crucial role in binding to target molecules, while the butenediamide backbone facilitates the overall activity. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but lacks the piperidinyl groups.
N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-2-butenediamide: Another related compound with slight structural variations.
Uniqueness
2-Butenediamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, (Z)- stands out due to its unique combination of piperidinyl groups and butenediamide backbone, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
115980-95-5 |
|---|---|
Fórmula molecular |
C22H40N4O2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)but-2-enediamide |
InChI |
InChI=1S/C22H40N4O2/c1-19(2)11-15(12-20(3,4)25-19)23-17(27)9-10-18(28)24-16-13-21(5,6)26-22(7,8)14-16/h9-10,15-16,25-26H,11-14H2,1-8H3,(H,23,27)(H,24,28) |
Clave InChI |
AUAGWNJGZHCKHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=O)C=CC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)


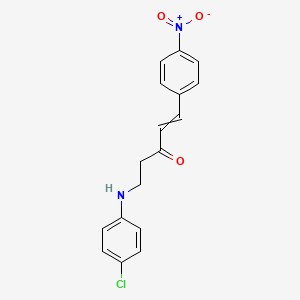
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
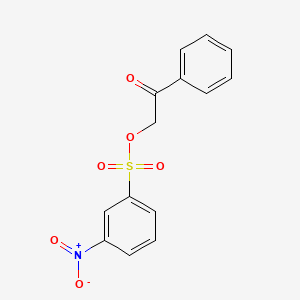
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
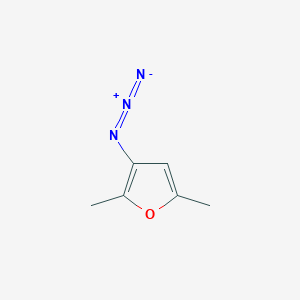
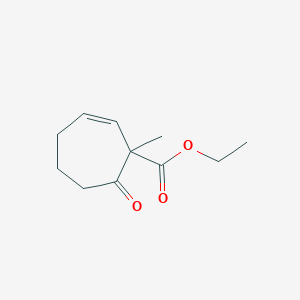
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
